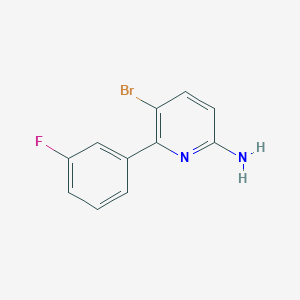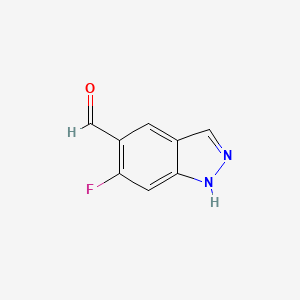
6-fluoro-1H-indazole-5-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of indazoles, including 6-fluoro-1H-indazole-5-carbaldehyde, has been a topic of interest in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-fluoro-1H-indazole-5-carbaldehyde consists of a bicyclic system, which includes a pyrazole ring and a benzene ring .Chemical Reactions Analysis
Indazole-containing compounds, including 6-fluoro-1H-indazole-5-carbaldehyde, have been synthesized through various chemical reactions . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agents
“6-fluoro-1H-indazole-5-carbaldehyde” is a precursor in the synthesis of indazole derivatives, which are prominent in medicinal chemistry due to their pharmacological properties. These derivatives have been explored for their anticancer activities, particularly as kinase inhibitors and apoptosis inducers . The fluoro group on the indazole ring can enhance the molecule’s ability to interact with biological targets, potentially leading to more effective cancer therapies.
Pharmaceutical Development: HIV Protease Inhibitors
Indazole-based compounds, synthesized using “6-fluoro-1H-indazole-5-carbaldehyde,” have been investigated for their role as HIV protease inhibitors . These inhibitors are crucial in the treatment of HIV/AIDS, as they prevent the virus from maturing and replicating by interfering with the protease enzyme.
Material Science: Functional Molecules
In material science, “6-fluoro-1H-indazole-5-carbaldehyde” contributes to the development of functional molecules with potential applications in electronic devices and sensors . The electronic properties of indazole derivatives can be tuned for specific functionalities, making them valuable in this field.
Chemical Synthesis: Transition Metal-Catalyzed Reactions
This compound is utilized in transition metal-catalyzed reactions to synthesize various indazole derivatives . These reactions are significant in chemical synthesis as they often yield products with high purity and fewer byproducts, which is essential for industrial-scale production.
Environmental Applications: Green Chemistry
The synthesis pathways involving “6-fluoro-1H-indazole-5-carbaldehyde” align with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous substances . This approach is increasingly important in developing sustainable chemical processes that minimize environmental impact.
Industrial Applications: Intermediates for Dyes and Pigments
Indazole derivatives, including those derived from “6-fluoro-1H-indazole-5-carbaldehyde,” serve as intermediates in the production of dyes and pigments . These compounds provide the structural basis for creating a wide range of colors and are used in various industries, from textiles to printing.
Direcciones Futuras
Indazole-containing derivatives, including 6-fluoro-1H-indazole-5-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing more efficient synthetic approaches and exploring their potential medicinal applications .
Propiedades
IUPAC Name |
6-fluoro-1H-indazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWTYNPFUNLQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1H-indazole-5-carbaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


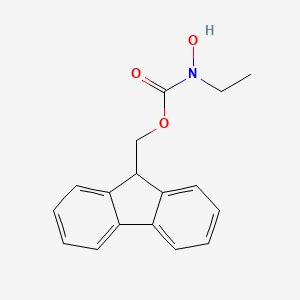
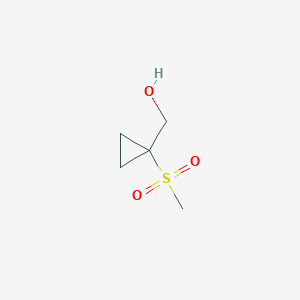
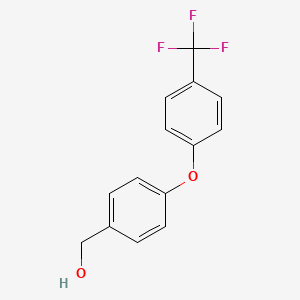
![2-[5-Fluoro-2-(toluene-4-sulfonylimino)-2H-pyridin-1-yl]-acetamide](/img/structure/B1442105.png)

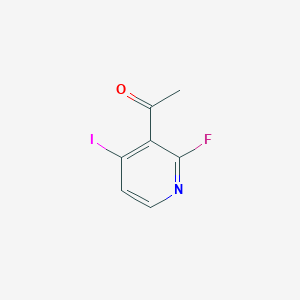
![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)
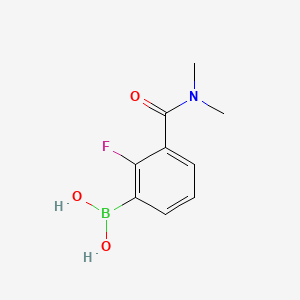
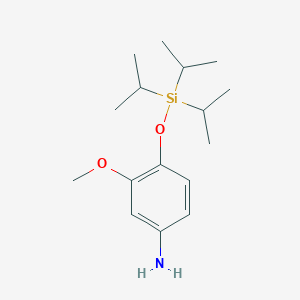
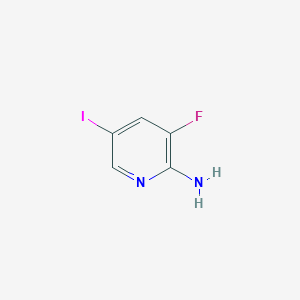
![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
